7-Cyanomethotrexate Dimethyl Ester-D3 is a deuterated derivative of Methotrexate, a well-known antineoplastic and antirheumatic agent. This compound serves primarily as an intermediate in the synthesis of 7-Hydroxy Methotrexate-d3 Ammonium Salt, which is a deuterated metabolite of Methotrexate. The incorporation of deuterium allows researchers to study metabolic pathways safely and effectively in vivo, enhancing the understanding of drug metabolism and pharmacokinetics.
7-Cyanomethotrexate Dimethyl Ester-D3 is classified under pharmaceutical compounds, particularly as an isotopically labeled analogue. Its CAS number is 432545-61-4, and it is recognized for its role in the synthesis of other Methotrexate derivatives. The compound is categorized within standards and pharmaceutical drug impurities/metabolites, making it significant for research and development in medicinal chemistry.
The synthesis of 7-Cyanomethotrexate Dimethyl Ester-D3 involves several steps that start from the basic Methotrexate structure. The process often utilizes deuterated reagents to ensure the incorporation of deuterium atoms, which is crucial for its labeling. Key steps in the synthesis may include:
The molecular formula for 7-Cyanomethotrexate Dimethyl Ester-D3 is , with a molecular weight of approximately 510.52 g/mol. The compound's structure can be represented using various chemical notations:
N[C@@H](CCC(=O)OC)C(=O)OC
The presence of deuterium atoms enhances the stability of this compound, making it particularly useful for metabolic studies.
7-Cyanomethotrexate Dimethyl Ester-D3 can undergo various chemical reactions:
These reactions are facilitated by appropriate solvents and catalysts to ensure efficient transformation and high yields.
The mechanism of action for 7-Cyanomethotrexate Dimethyl Ester-D3 primarily involves its conversion into 7-Hydroxy Methotrexate-d3 Ammonium Salt. This metabolite inhibits dihydrofolate reductase, an enzyme critical for tetrahydrofolate synthesis, which in turn affects purine and thymidylate production necessary for DNA synthesis. Consequently, this inhibition leads to decreased cell proliferation, making it effective in cancer treatment contexts.
These properties are critical for handling, storage, and application in laboratory settings.
7-Cyanomethotrexate Dimethyl Ester-D3 has significant applications in scientific research:
This compound serves as a vital tool in both academic research and pharmaceutical development, contributing to advancements in understanding drug action mechanisms and improving therapeutic strategies.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0